Didecyl phthalate

Catalog No.
S525992
CAS No.
84-77-5
M.F
C28H46O4
M. Wt
446.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didecyl phthalate

CAS Number

84-77-5

Product Name

Didecyl phthalate

IUPAC Name

didecyl benzene-1,2-dicarboxylate

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

InChI

InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3

InChI Key

PGIBJVOPLXHHGS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC

solubility

4.92e-10 M
SOL IN HYDROCARBONS
In water, 2.20X10-4 mg/L at 25 °C

Synonyms

di-n-decyl phthalate, didecyl phthalate

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC

The exact mass of the compound Didecyl phthalate is 446.3396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.92e-10 msol in hydrocarbonsin water, 2.20x10-4 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15319. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of phthalate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Didecyl phthalate (DDP) is a high-molecular-weight (HMW), straight-chain primary plasticizer utilized extensively to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymer resins . Characterized by its two linear ten-carbon (decyl) chains, DDP offers a unique combination of low volatility, exceptional thermal stability, and high hydrophobicity . In procurement and material selection, DDP is prioritized for applications demanding strict permanence, where lower-molecular-weight plasticizers would fail due to evaporative loss or environmental extraction. Its structural linearity also imparts distinct thermomechanical advantages, making it a critical formulation component for high-performance elastomers and cold-weather plastics.

Substituting Didecyl phthalate with generic industry-standard plasticizers like Di(2-ethylhexyl) phthalate (DEHP) or its branched isomer Diisodecyl phthalate (DIDP) compromises application-critical performance. DEHP, a lower-molecular-weight compound, suffers from significantly higher evaporative loss at elevated processing temperatures, leading to premature material embrittlement and unacceptable migration. Conversely, while the branched isomer DIDP matches DDP in low volatility, its bulky branched side chains sterically hinder polymer chain mobility at low temperatures [1]. Consequently, substituting linear DDP with branched DIDP drastically reduces the low-temperature flexibility (cold flex) of the final PVC product, leading to cracking in exterior or cold-weather applications. Procurement decisions must therefore strictly specify DDP when both high-temperature permanence and extreme low-temperature flexibility are required simultaneously.

References

  • [2] Gachter and Muller, Plastics Additives Handbook, 4th Ed., Hanser/Gardner Publications

Superior Volatility Resistance Compared to Industry Standard DEHP

In high-temperature processing and long-term aging scenarios, the molecular weight and chain structure of a plasticizer dictate its retention within the polymer matrix. Didecyl phthalate (DDP) demonstrates approximately 75% lower volatility compared to the industry-standard Di(2-ethylhexyl) phthalate (DEHP/DOP) . This massive reduction in evaporative loss ensures that the plasticizer remains embedded in the PVC matrix during high-heat extrusion and throughout the product's lifecycle, preventing shrinkage and embrittlement.

Evidence DimensionVolatility / Evaporative Loss
Target Compound DataDDP (Low volatility, high permanence)
Comparator Or BaselineDEHP / DOP (Baseline high volatility)
Quantified DifferenceDDP exhibits ~75% lower volatility than DEHP/DOP.
ConditionsStandard evaporative loss assays and high-temperature PVC processing.

Procuring DDP over DEHP is essential for high-heat applications like wire insulation, where plasticizer evaporation leads to catastrophic mechanical failure.

Enhanced Low-Temperature Flexibility vs. Branched Isomer DIDP

The linearity of the alkyl chains in phthalate plasticizers directly correlates with the low-temperature flexibility of the compounded polymer. While Diisodecyl phthalate (DIDP) is a common HMW substitute, its highly branched structure restricts free volume at low temperatures. In contrast, the straight-chain decyl groups of DDP provide superior plasticization efficiency at sub-zero temperatures, significantly lowering the glass transition temperature (Tg) and improving cold flex performance compared to DIDP at equivalent loading levels [1]. This structural advantage prevents low-temperature cracking.

Evidence DimensionLow-Temperature Flexibility / Cold Flex Performance
Target Compound DataDDP (Linear decyl chains)
Comparator Or BaselineDIDP (Branched isodecyl chains)
Quantified DifferenceLinear chains (DDP) yield a lower Tg and superior flexibility at freezing temperatures compared to branched chains (DIDP).
ConditionsPVC compounding and dynamic mechanical thermal analysis (DMTA).

Buyers manufacturing exterior membranes or automotive components must select DDP over DIDP to ensure the material remains pliable in freezing winter conditions.

Exceptional Aqueous Extraction Resistance vs. Lower MW Phthalates

For applications exposed to moisture, plasticizer leaching is a primary failure mode. DDP possesses a highly hydrophobic structure with negligible water solubility, making it highly resistant to aqueous extraction. Compared to lower molecular weight phthalates like Dibutyl phthalate (DBP) or DEHP, which have higher water solubilities (e.g., DBP at ~11.2 mg/L), DDP remains locked within the polymer matrix even under continuous water contact [1]. This prevents the loss of mechanical properties in wet environments and mitigates environmental contamination.

Evidence DimensionAqueous Extraction Rate / Water Solubility
Target Compound DataDDP (Negligible water solubility, high extraction resistance)
Comparator Or BaselineDBP / DEHP (Higher water solubility, prone to leaching)
Quantified DifferenceDDP shows near-zero aqueous extraction compared to the measurable leaching of DBP/DEHP.
ConditionsAqueous environmental exposure and extraction assays.

DDP should be procured for fluid-handling tubing, pool liners, and outdoor applications to prevent plasticizer washout and maintain long-term structural integrity.

High-Temperature Wire and Cable Jacketing

Due to its 75% lower volatility compared to standard DEHP, DDP is the optimal plasticizer for exterior cable jacketing and electrical wire insulation [1]. It withstands the elevated temperatures of continuous electrical load and hot environmental conditions without evaporating, thereby preventing the insulation from becoming brittle and cracking over time.

Cold-Weather Exterior PVC Membranes

In roofing membranes, geomembranes, and outdoor weather stripping, materials must survive freezing temperatures without fracturing. DDP's linear straight-chain structure provides superior low-temperature flexibility (cold flex) compared to branched alternatives like DIDP [2], making it the precise procurement choice for extreme-weather outdoor construction materials.

Low-Fogging Automotive Interiors

Automotive dashboard skins and interior trims require plasticizers that will not volatilize and condense on the windshield (fogging) when the vehicle cabin reaches high temperatures in the sun. DDP's high molecular weight and exceptional permanence ensure long-term dimensional stability and eliminate the fogging issues associated with lower molecular weight phthalates [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Light-colored liquid
Viscous liquid
COLORLESS

XLogP3

11.2

Exact Mass

446.3396

Flash Point

450 °F (CLOSED CUP)

Density

0.9675 at 20 °C/20 °C

LogP

9.05 (LogP)
log Kow = 9.05

Odor

PRACTICALLY ODORLESS

Appearance

Solid powder

Melting Point

2.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FI5FBN947Z

Vapor Pressure

7.89X10-9 mm Hg at 25 °C (est)

Other CAS

84-77-5

Associated Chemicals

1,2-Benzenedicarboxylic acid, monodecyl ester; 24539-60-4

Wikipedia

Didecyl phthalate

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1,2-didecyl ester: ACTIVE
The first step, alcoholysis of phthalic anhydride (PA) to give the monoester, is rapid and goes to completion. The reaction generally starts at elevated temperatures and proceeds exothermically. The second step is the conversion of the monoester to a diester with the formation of water. This is a reversible reaction and proceeds more slowly than the first, thus determining the overall rate of reaction. To shift the equilibrium towards the diester, the water of reaction is removed by distillation. The rate of reaction can be influenced by the choice of catalyst and the reaction temperature. For fast conversion rates, high reaction temperatures are generally used. However, these are influenced by the boiling point of the alcohol and/or the type of catalyst. ... Currently, nearly all major phthalate producers use amphoteric catalysts for the esterification of high boiling alcohols. ... The reaction temperatures for the amphoteric catalysts are about 200 °C. At this temperature side reactions are minimized, and the alcohol can be recycled without purification. By using this type of catalyst, over 99.5 % conversion to diester can be achieved. /Phthalates/
IT IS COMPATIBLE WITH CHLORINATED RUBBER, GOVERNMENT RUBBER STYRENE (GRS), NITROCELLULOSE, ETHYL CELLULOSE, POLYVINYL CHLORIDE, & ACETATE COPOLYMERS.
... IN MANUFACTURE OF ELECTRIC CABLES BECAUSE OF ITS LOW VOLATILITY, GOOD DIELECTRIC PROPERTIES, & COLD RESISTANCE. ... ALSO USED FOR MAKING PLASTISOLS, GIVING PARTICULARLY FLUID PASTES, & HAVING LONG SHELF LIFE WITHOUT INCREASE IN VISCOSITY.
IT IS PRIMARY PLASTICIZER FOR POLYVINYL CHLORIDE. ... MARKEDLY LESS VOLATILE THAN OTHER PLASTICIZERS & MAKES POSSIBLE MFR OF ARTICLES RESISTANT TO HIGH TEMP. IT IS HYDROPHOBIC & EXHIBITS GOOD RESISTANCE TO EXTRACTION BY DETERGENTS.

Analytic Laboratory Methods

DIDECYL PHTHALATE WAS EXTRACTED FROM WATER WITH PETROLEUM ETHER ALONE OR WITH ETHANOL, PURIFIED ON FLORISIL AND DETERMINED BY GAS CHROMATOGRAPHY/ELECTRON CAPTURE DETECTION. THE SENSITIVITY FOR PHTHALATES WAS 1-10 NG.

Dates

Last modified: 08-15-2023

[Adaptation of a technic of rapid titration of acetate in biological fluids by gas chromatography (author's transl)]

D Brault, J Ragot
PMID: 7446876   DOI:

Abstract

The proposed technic is a rapid method of measurement of acetatemia by simple deproteinisation of plasma, then analysis by gas chromatography. The plasma is routinely saturated with acetate in formic acid solution in order to permit greater sensitivity of reading of usual or subnormal concentrations. The chromatography column is filled with chromosorb WAW impregnated with 15 per cent didecyl phtalate and 2 per cent phosphoric acid. The stationary phase of intermediate polarity permitting satisfactory stability of the chromatograms.


A new polyvinylchloride blood bag plasticized with less-leachable phthalate ester analogue, di-n-decyl phthalate, for storage of platelets

T Shimizu, K Kouketsu, Y Morishima, S Goto, I Hasegawa, T Kamiya, Y Tamura, S Kora
PMID: 2497565   DOI: 10.1046/j.1537-2995.1989.29489242792.x

Abstract

To compare changes in platelets stored in the new di-n-decyl phthalate (DnDP)-plasticized polyvinyl chloride (PVC) bag with those in a di-(2-ethylhexyl) phthalate (DEHP)-plasticized PVC bag, single-donor apheresis platelet concentrates (PCs), 133 +/- 11 x 10(7) platelets per ml (n = 7), were stored with 94 +/- 3 ml of plasma in a new 1-liter bag with a surface area of 44 +/- 7.1 cm2 per 10(10) platelets. Oxygen and carbon dioxide gas diffusion properties of PVC-DnDP films were respectively, 1.6 and 2 times those of standard PVC-DEHP films. The amounts of DnDP leaked into the plasma of PCs were low at 0.58 +/- 0.06 mg per bag after 5-day storage, which is about one-eightieth the amount of DEHP leaked. The pH of PCs in PVC-DnDP bags amounted to 6.99 +/- 0.03 after 5-day storage, with glycolysis accelerated somewhat in the new bags. However, the platelet oxygen consumption was no different from that in the PVC-DEHP bags. Platelet aggregation and responses to hypotonic shock were significantly better in the new bags at the end of storage. Shape changes of platelets into spherical forms with dendrites were more frequently observed in PVC-DnDP bags than in PVC-DEHP bags. The study indicated that platelets stored in the new DnDP-plasticized PVC bags have retained aggregation and responses to hypotonic shock more than platelets in the PVC-DEHP bags, but spherical forms and anaerobic metabolism increased in the new bags.


Environmental Burkholderia cepacia strain Cs5 acting by two analogous alkyl-quinolones and a didecyl-phthalate against a broad spectrum of phytopathogens fungi

Olfa Kilani-Feki, Gérald Culioli, Annick Ortalo-Magné, Nabil Zouari, Yves Blache, Samir Jaoua
PMID: 21311886   DOI: 10.1007/s00284-011-9892-6

Abstract

An environmental Burkholderia cepacia strain named Cs5 was isolated and identified first using API biochemical identification system and then with 16S rDNA and recA sequence homology search. This bacterium exhibited a broad spectrum of fungicidal activities against Alternaria alternata, Aspergillus niger, Fusarium culmorum, F. graminearum, F. oxysporum and Rhizoctonia solani. In the liquid conditions, the MIC of A. niger and R. solani were reached with, respectively, 1.25-2% of the Cs5 liquid culture supernatant. However, in the solid conditions, the same inhibition was caused in the presence of 3% of the Cs5 supernatant. The exhibition of these two fungi at low concentrations of supernatant Cs5 caused various morphological changes of their mycelia which were observed by confocal microscopy. Three antifungal compounds, named Cs5-255, Cs5-257 and Cs5-446, were purified from the Cs5 culture. The structural analysis of these molecules showed that Cs5-255 and Cs5-257 are analogous and belonged to the alkyl-quinolone family, while Cs5-446 was a didecyl-phthalate, isolated for the first time from a bacterium.


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